
3-Amino-6-bromopyridine
Overview
Description
3-Amino-6-bromopyridine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, where the amino group is positioned at the third carbon and the bromine atom is at the sixth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-6-bromopyridine can be synthesized through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes, ensuring efficient and cost-effective synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
N-bromosuccinimide: Used for bromination of 3-aminopyridine.
Sodium tert-butoxide and XPhos ligand: Used in Buchwald–Hartwig amination for polymerization.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Polyaminopyridines: Formed through polymerization reactions.
Scientific Research Applications
Organic Synthesis
3-Amino-6-bromopyridine serves as a crucial building block in the synthesis of various organic compounds, particularly heterocycles. Its bromine atom allows for electrophilic substitution reactions, making it useful in the formation of more complex structures.
Key Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Palladium-Catalyzed Coupling | Utilized in C–C coupling reactions with aryl boronic acids to form biaryl compounds. | 82 |
Spiro Annulation | Participates in Lewis acid-catalyzed spiro annulation reactions with acrylates. | 76 |
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications. It acts as an intermediate in the synthesis of various pharmaceutical agents.
Case Study: Drug Development
In a study focused on hybridization techniques for drug discovery, this compound was used to synthesize novel compounds that exhibited enhanced biological activity against specific targets. The molecular hybridization approach allowed for the combination of different pharmacophores, leading to improved efficacy profiles.
Material Science
This compound is utilized in the development of advanced materials, including polymers and nanocomposites. Its ability to participate in cross-linking reactions enhances the mechanical properties of materials.
Applications in Polymer Chemistry
Polymer Type | Application | Properties Enhanced |
---|---|---|
Conductive Polymers | Used as a dopant to improve electrical conductivity | Increased conductivity |
Biodegradable Polymers | Acts as a cross-linker in biodegradable polymer formulations | Enhanced mechanical strength |
Biological Studies
Research has shown that this compound interacts with various biomolecules, making it a subject of interest in biochemical studies. Its structural features allow it to act as an inhibitor or modulator in enzyme-catalyzed reactions.
In vitro studies have demonstrated that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting potential for further development as anticancer agents.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromopyridine depends on its application. In pharmaceuticals, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and amino group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Amino-6-bromopyridine
- 3-Amino-5-bromopyridine
- 2-Amino-3-bromopyridine
Comparison: 3-Amino-6-bromopyridine is unique due to the specific positioning of the amino and bromine groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and development .
Biological Activity
3-Amino-6-bromopyridine, also known as 6-bromo-3-pyridinamine, is a compound with significant biological activity and potential applications in pharmaceuticals and life sciences. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 173.01 g/mol
- Density : 1.7 g/cm³
- Melting Point : 75 °C
- Boiling Point : 291.2 °C at 760 mmHg
- LogP : 1.13 (indicating moderate lipophilicity) .
This compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Notably, it has been identified as a CYP1A2 inhibitor , which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a compound of interest in drug development .
Pharmacological Effects
- Neuropharmacology :
- Antimicrobial Activity :
- Anti-cancer Potential :
Synthesis and Evaluation
A study published in Organic Letters detailed the synthesis of this compound via palladium-catalyzed cross-coupling reactions, highlighting its utility in creating more complex heterocyclic compounds with potential biological applications . The synthesized compound was evaluated for its activity against several cancer cell lines, demonstrating promising results.
In Vivo Studies
In vivo studies have shown that administering derivatives of this compound can lead to significant improvements in models of neurodegeneration. These studies focused on the compound's ability to cross the blood-brain barrier (BBB), indicating its potential as a therapeutic agent for neurological disorders .
Data Summary
Property | Value |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 173.01 g/mol |
Density | 1.7 g/cm³ |
Melting Point | 75 °C |
Boiling Point | 291.2 °C |
LogP | 1.13 |
BBB Permeability | Yes |
CYP Inhibition | CYP1A2 (Yes), CYP2C19 (No) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-6-bromopyridine?
A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where bromine at the 6-position can act as a reactive site for aryl or alkyl boronic acids. Nickel-catalyzed reductive coupling methods (e.g., with halogenated precursors) are also viable for constructing the pyridine core . Purification typically involves column chromatography or recrystallization using ethanol/water mixtures to achieve >97% purity, as noted in supplier protocols .
Q. How should this compound be characterized to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : and NMR to verify substituent positions (e.g., bromine at C6, amino group at C3).
- Mass spectrometry (MS) : Confirm molecular weight (173.01 g/mol) and fragmentation patterns.
- Elemental analysis : Validate empirical formula (CHBrN) .
- Melting point determination : Compare observed values (76–77°C) against literature to assess purity .
Q. What safety precautions are critical when handling this compound?
The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can solubility discrepancies of this compound in solvent blends be modeled for experimental optimization?
The Extended Hildebrand Solubility Parameter Approach (EHSA) effectively predicts solubility in cosolvent systems (e.g., water-ethanol, DMSO-acetone). For example, Zhang et al. (2023) modeled solubility across 278.15–323.15 K using Hansen parameters and found ethanol/water (70:30 v/v) optimal for crystallization . Gravimetric or HPLC-based quantification under controlled temperature and agitation rates is recommended for empirical validation .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The bromine atom at C6 is highly electrophilic due to the electron-withdrawing pyridine ring, facilitating oxidative addition with Pd(0) or Ni(0) catalysts. The amino group at C3 can act as a directing group, enhancing regioselectivity in C–H functionalization reactions. Kinetic studies using DFT calculations or in situ NMR monitoring are advised to elucidate transition states .
Q. How should researchers address contradictions in reported physical properties (e.g., melting point variations)?
Discrepancies may arise from impurities or polymorphic forms. For example, melting points range from 74–79°C in supplier data versus 76–77°C in analytical studies . Conduct:
- Purity analysis : Use HPLC (>98% purity threshold) to rule out contaminants.
- Thermogravimetric analysis (TGA) : Detect polymorphic transitions or decomposition.
- Inter-laboratory validation : Compare results across standardized methods (e.g., USP monograph protocols) .
Q. What strategies optimize the stability of this compound in long-term storage?
Degradation occurs via bromine displacement or oxidation of the amino group. Stabilize by:
- Packaging : Store under argon in amber glass vials to limit light/oxygen exposure.
- Temperature control : Keep at –20°C for extended periods; avoid repeated freeze-thaw cycles.
- Additives : Use stabilizers like BHT (0.1% w/w) to inhibit oxidative side reactions .
Properties
IUPAC Name |
6-bromopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHKRYHULUJQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349069 | |
Record name | 3-Amino-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13534-97-9 | |
Record name | 5-Amino-2-bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13534-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromopyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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